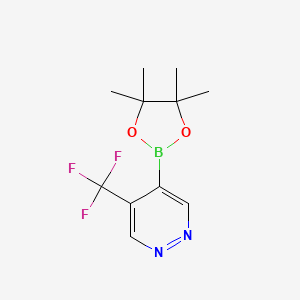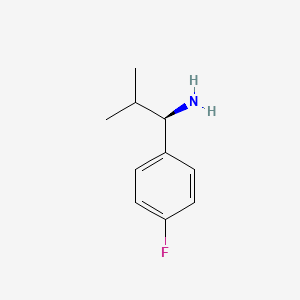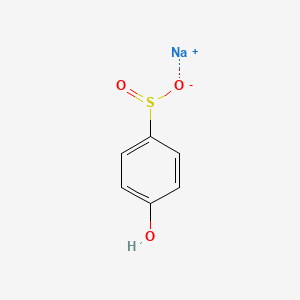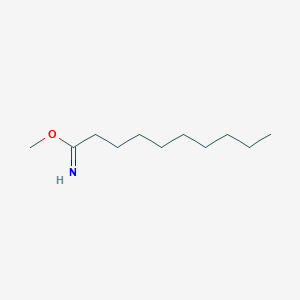
Methyl decanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl decanimidate is an organic compound that belongs to the class of imidates. Imidates are derivatives of carboxylic acids where the hydroxyl group is replaced by an imido group. This compound is particularly known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl decanimidate can be synthesized through several methods. One common approach involves the reaction of decanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. This esterification reaction produces methyl decanoate, which can then be converted to this compound through subsequent reactions involving amines and other reagents.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes followed by purification steps to ensure high purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates.
Análisis De Reacciones Químicas
Types of Reactions: Methyl decanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Decanoic acid.
Reduction: Decylamine.
Substitution: Various substituted imidates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl decanimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme mechanisms.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl decanimidate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Methyl methacrylate: Another ester compound with similar reactivity but different applications.
Methyl cyanoformate: Used in organic synthesis with distinct chemical properties.
Uniqueness: Methyl decanimidate is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes. Its ability to undergo various chemical transformations adds to its versatility.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
methyl decanimidate |
InChI |
InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10-11(12)13-2/h12H,3-10H2,1-2H3 |
Clave InChI |
NDIILPIWPBKTCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


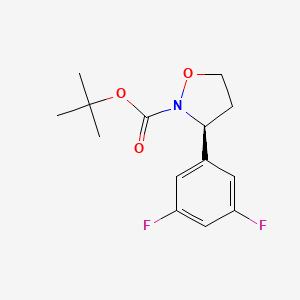
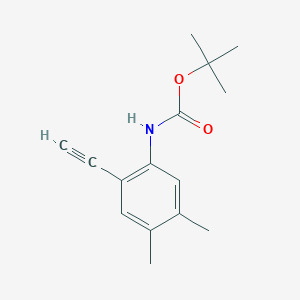
![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)
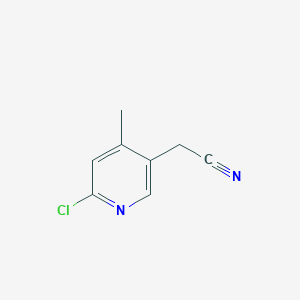
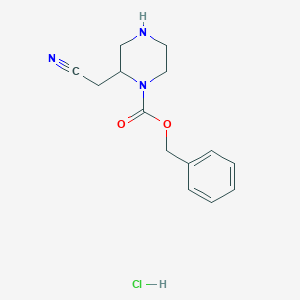
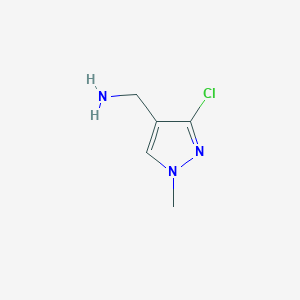
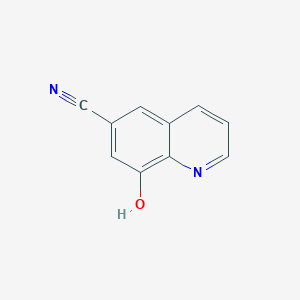
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12958006.png)
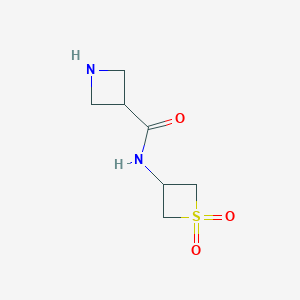
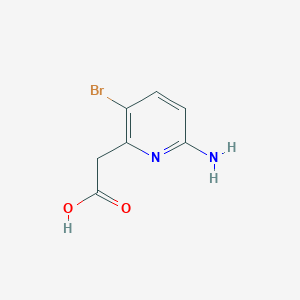
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12958029.png)
